Tetrahydroswertianolin

Description

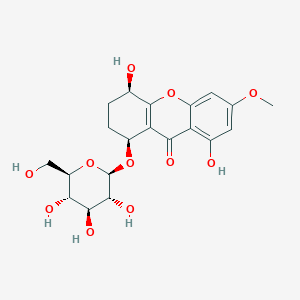

Structure

3D Structure

Properties

Molecular Formula |

C20H24O11 |

|---|---|

Molecular Weight |

440.4 g/mol |

IUPAC Name |

(1S,4R)-4,8-dihydroxy-6-methoxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4-tetrahydroxanthen-9-one |

InChI |

InChI=1S/C20H24O11/c1-28-7-4-9(23)13-11(5-7)29-19-8(22)2-3-10(14(19)16(13)25)30-20-18(27)17(26)15(24)12(6-21)31-20/h4-5,8,10,12,15,17-18,20-24,26-27H,2-3,6H2,1H3/t8-,10+,12-,15-,17+,18-,20-/m1/s1 |

InChI Key |

FOVMRYXSQHNGSU-GSCMKZIOSA-N |

Isomeric SMILES |

COC1=CC(=C2C(=C1)OC3=C(C2=O)[C@H](CC[C@H]3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC3=C(C2=O)C(CCC3O)OC4C(C(C(C(O4)CO)O)O)O)O |

Synonyms |

tetrahydro-swertianolin tetrahydroswertianolin |

Origin of Product |

United States |

Occurrence and Isolation of Tetrahydroswertianolin

Botanical Sources and Distribution of Tetrahydroswertianolin-Producing Species

This compound is a tetrahydroxanthone glycoside that was first isolated from the whole plant of Swertia japonica Makino, a member of the Gentianaceae family. researchgate.net Research has identified this plant as the principal natural source of the compound. researchgate.netnih.gov S. japonica is an herb used in traditional medicine, particularly in Japan. worldscientific.comtheferns.info The plant's distribution is concentrated in East Asia, specifically in Japan and southern Korea. theferns.info Studies focusing on the hepatoprotective principles of S. japonica led to the identification and isolation of this compound as a novel and potent active compound within the plant. nih.govtheferns.info

The genus Swertia comprises approximately 170 species, many of which are known to be rich sources of various secondary metabolites, including xanthones, seco-iridoids, and flavonoids. worldscientific.comacs.org While this compound itself was specifically isolated from S. japonica, other species within the genus are notable for producing structurally related tetrahydroxanthones and other xanthone (B1684191) derivatives. worldscientific.com

Phytochemical investigations have revealed a diverse array of xanthones across different Swertia species. For instance, Swertia punicea has been found to contain norswertianolin (B1239462) and swertianolin (B1682846), which are closely related to this compound. acs.orgbohrium.com Similarly, studies on Swertia macrosperma have led to the isolation of norswertianolin and swertianolin, among other xanthones. researchgate.net The presence of these related compounds suggests a common biosynthetic pathway for xanthones within the Swertia genus. worldscientific.com

Table 1: Selected Swertia Species and Their Known Xanthone Constituents

| Botanical Species | Notable Xanthone Constituents | References |

|---|---|---|

| Swertia japonica Makino | This compound, Bellidifoline | researchgate.nettheferns.info |

| Swertia punicea Hemsl. | Norswertianolin, Swertianolin, Swertipunicoside | acs.orgbohrium.comtandfonline.com |

| Swertia macrosperma C.B.Clarke | Norswertianolin, Swertianolin, Norbellidifolin | researchgate.net |

| Swertia patens | 1,3,5-trihydroxyxanthone (B1664532), 1,3-dihydroxy-5-methoxyxanthone | researchgate.net |

| Swertia purpurascens | Swertianolin, Norswertianolin, Norswertianin | genome.jp |

Methodologies for Extraction and Purification from Natural Sources

The isolation of this compound from its natural botanical source involves a multi-step process that begins with extraction, followed by sophisticated purification strategies.

Solvent extraction is a fundamental step for isolating bioactive compounds from plant materials. simplesolvents.com The process leverages the differential solubility of chemical constituents in various solvents to separate them from the plant matrix. organomation.com In the specific case of this compound, researchers utilized an n-butanol (n-BuOH) extract of Swertia japonica as the starting point for its isolation. nih.gov The dried, whole plant material is typically ground into a powder and subjected to extraction with solvents of increasing polarity. For instance, a crude ethanol (B145695) extract can be subsequently partitioned with solvents like petroleum ether, ethyl acetate, and n-butanol to achieve a preliminary separation of compounds based on their polarity. bohrium.com

Conventional extraction methods are commonly employed in phytochemistry. phytojournal.com These techniques are chosen based on the nature of the target compound and the plant material.

Table 2: Common Solvent Extraction Techniques

| Technique | Description | References |

|---|---|---|

| Maceration | Soaking the pulverized plant material in a suitable solvent in a closed container at room temperature, often with occasional stirring. The process softens and breaks cell walls to release soluble phytochemicals. | phytojournal.com |

| Soxhlet Extraction | A continuous extraction method where fresh, condensed solvent is repeatedly passed through the plant material held in a thimble. This efficient process ensures thorough extraction over time. | organomation.comphytojournal.com |

| Reflux Extraction | Similar to Soxhlet, this method involves boiling the solvent with the plant material and condensing the vapor back into the mixture, allowing for extraction at an elevated temperature. | phytojournal.com |

| Liquid-Liquid Extraction (Partitioning) | Used to separate compounds based on their relative solubilities in two different immiscible liquids, such as water and an organic solvent (e.g., n-butanol). This is crucial for fractionating a crude extract. | organomation.comjsscacs.edu.in |

Following initial extraction and fractionation, chromatographic techniques are indispensable for the purification of individual compounds from the complex mixture. khanacademy.org Chromatography separates substances based on the differential distribution of components between a stationary phase (a solid or a liquid supported on a solid) and a mobile phase (a liquid or gas that moves through the stationary phase). khanacademy.orgchromtech.com

The isolation of this compound was achieved through activity-guided fractionation, where the biological activity of the fractions was tested at each stage to guide the purification process toward the active compound. nih.gov For separating xanthones from Swertia extracts, a combination of different chromatographic methods is typically employed. bohrium.com

Common strategies include:

Column Chromatography: A fundamental technique where the crude or partially purified extract is loaded onto a column packed with a stationary phase like silica (B1680970) gel or octadecylsilane (B103800) (ODS). The components are then separated by eluting with a solvent or a solvent gradient of increasing polarity. chromtech.comnih.gov

Sephadex LH-20 Chromatography: This method utilizes a modified dextran (B179266) gel for size-exclusion and adsorption chromatography, which is particularly effective for separating flavonoids, xanthones, and other polyphenolic compounds. bohrium.com

High-Performance Liquid Chromatography (HPLC): A high-resolution technique that uses high pressure to pass the mobile phase through a column packed with fine particles. Semi-preparative or preparative HPLC is often the final step to obtain highly pure compounds. bohrium.comnih.gov Alternative strategies like hydrophilic interaction chromatography (HILIC) and supercritical fluid chromatography (SFC) can also offer different selectivities for separating complex mixtures. americanpharmaceuticalreview.com

Table 3: Chromatographic Techniques for Purifying Xanthones

| Chromatographic Method | Stationary Phase Example | Principle of Separation | References |

|---|---|---|---|

| Column Chromatography (CC) | Silica Gel | Adsorption; separates based on polarity. | bohrium.comchromtech.com |

| Reversed-Phase Chromatography | Octadecylsilane (ODS, C18) | Partitioning; separates based on hydrophobicity. | bohrium.comamericanpharmaceuticalreview.com |

| Size-Exclusion Chromatography | Sephadex LH-20 | Separation based on molecular size and polarity. | bohrium.com |

| High-Performance Liquid Chromatography (HPLC) | Various (e.g., C18, silica) | High-resolution separation based on adsorption, partitioning, or other interactions under high pressure. | bohrium.comamericanpharmaceuticalreview.com |

Chemical Synthesis and Structural Modification of Tetrahydroswertianolin

Total Synthesis Approaches to Tetrahydroswertianolin Scaffolds

The complete synthesis of a complex natural product like this compound from simple starting materials is a significant challenge in organic chemistry. While a dedicated total synthesis of this compound itself has not been extensively documented in publicly available literature, the synthesis of its core components—the tetrahydroxanthone scaffold and the attachment of the glycosyl moiety—can be understood through established and related synthetic strategies.

Multi-Step Synthetic Strategies

The construction of the xanthone (B1684191) core, a dibenzo-γ-pyrone system, is a critical aspect of synthesizing this compound. up.pt Classical methods for xanthone synthesis, which could be adapted for the aglycone of this compound, include the Grover, Shah, and Shah (GSS) reaction and the Ullmann condensation. up.pt

The Ullmann condensation is a particularly prevalent strategy. up.pt This method typically involves the copper-catalyzed reaction of a phenol (B47542) with an ortho-halogenated benzoic acid to form a diaryl ether. Subsequent intramolecular acylation, often under acidic conditions, leads to the formation of the xanthone ring system. up.ptutar.edu.my Modern modifications of the Ullmann reaction have been developed to improve yields and employ milder reaction conditions, for instance, using N,N-dimethyl glycine (B1666218) as a ligand and cesium carbonate as a base. up.pt

For a hypothetical synthesis of the this compound aglycone, one could envision a strategy starting with appropriately substituted benzene (B151609) derivatives that are first coupled via an Ullmann-type reaction to form the diaryl ether intermediate. The subsequent cyclization would yield the xanthone core. The partial saturation of one of the aromatic rings to create the tetrahydroxanthone structure would represent a significant synthetic challenge, likely requiring selective reduction methodologies.

Another approach to the xanthone skeleton is through the cyclization of 2,2'-dioxygenated benzophenones. up.pt These benzophenone (B1666685) intermediates are commonly prepared via Friedel-Crafts acylation. up.pt

| Synthetic Method | Description | Key Intermediates |

| Ullmann Condensation | Copper-catalyzed coupling of a phenol and an ortho-halobenzoic acid, followed by cyclization. | Diaryl ether |

| Grover, Shah, and Shah (GSS) | Condensation of a salicylic (B10762653) acid derivative and a phenol using a condensing agent. | Benzophenone (potential) |

| Benzophenone Route | Friedel-Crafts acylation to form a 2,2'-dioxygenated benzophenone, followed by cyclization. | 2,2'-Dioxygenated benzophenone |

Stereoselective Synthesis Methodologies

A crucial challenge in the synthesis of this compound is the control of stereochemistry in the saturated portion of the xanthone core. The molecule contains several stereocenters, and achieving the correct relative and absolute stereochemistry is paramount. Stereoselective synthesis aims to produce a specific stereoisomer of a product. nih.gov

While specific stereoselective methods for the this compound scaffold are not detailed in the literature, general principles of asymmetric synthesis would be applicable. This could involve the use of chiral catalysts, chiral auxiliaries, or substrate-controlled reactions to direct the formation of the desired stereoisomers. For example, in the synthesis of a related glycosylated tetrahydroxanthone, a chemo- and enantioselective Ru-catalyzed transfer hydrogenation was employed to establish a key hydroxyl stereocenter. up.pt Such strategies would be essential to control the stereochemistry during the reduction of a xanthone to a tetrahydroxanthone or during the construction of the saturated ring from an acyclic precursor. Analysis of the three-dimensional structure of this compound, which suggests a distorted half-chair conformation for the cyclohexene (B86901) ring, would be crucial in designing such stereoselective approaches. frontiersin.org

Derivatization and Analog Synthesis

The synthesis of derivatives and analogs of this compound is a valuable tool for exploring structure-activity relationships. This can involve modifications to the xanthone core or diversification of the attached sugar unit.

Modifications of the Xanthone Core

Modifying the xanthone core can involve altering the substitution pattern of hydroxyl and other functional groups on the aromatic ring or on the saturated portion of the molecule. Structure-activity relationship studies on other xanthones suggest that the positioning of hydroxyl and other groups, such as prenyl moieties, can significantly influence biological activity. rsc.org

Synthetic strategies for modifying the xanthone core could include:

Alkylation or Acylation: The hydroxyl groups on the xanthone nucleus can be converted to ethers or esters to probe the importance of these hydrogen-bonding donors.

Halogenation: Introduction of halogen atoms at various positions on the aromatic ring can alter the electronic properties and lipophilicity of the molecule.

Introduction of other functional groups: Through various organic reactions, other groups like nitro, amino, or alkyl chains could be introduced to create a diverse library of analogs.

Glycosyl Moiety Diversification

Glycosylation is known to significantly impact the physicochemical properties of molecules, such as solubility and bioavailability. nih.govrsc.orgnih.gov Diversifying the glycosyl moiety of this compound could lead to analogs with improved properties. This can be achieved by attaching different monosaccharides, disaccharides, or modified sugars.

Recent advances in carbohydrate chemistry offer various methods for glycosylation. researchgate.net For instance, the use of glycosyl donors like trichloroacetimidates can facilitate stereoselective glycosylation. up.pt Nickel-catalyzed carboboration of glycals presents a modern platform for generating glycoside diversity with potential for C1 and C2 modifications. researchgate.net Enzymatic glycosylation, using enzymes such as glycosyltransferases, offers a highly selective method for forming glycosidic bonds under mild conditions. mdpi.commdpi.com These approaches could potentially be applied to the this compound aglycone to generate a range of novel glycosides.

| Modification Strategy | Target | Potential Outcome |

| Core Modification | Xanthone Scaffold | Altered electronic properties, lipophilicity, and biological interactions. |

| Glycosyl Diversification | Sugar Moiety | Improved solubility, bioavailability, and modified biological activity. |

Semi-synthetic Transformations from Related Natural Products

Semi-synthesis, which involves the chemical modification of a readily available natural product, can be a more efficient route to a target molecule than total synthesis. A plausible precursor for the semi-synthesis of this compound could be a more abundant related natural product from the Swertia or Gentianella genera, such as swertiamarin (B1682845) or other iridoid glycosides. nih.govmdpi.com

However, the transformation of an iridoid scaffold into a tetrahydroxanthone would require a complex series of reactions, including significant rearrangement of the carbon skeleton. Currently, there is a lack of specific, documented methods for the semi-synthetic conversion of iridoids like swertiamarin into tetrahydroxanthone glycosides like this compound. Such a transformation would likely involve multiple challenging steps, making it a complex synthetic endeavor in its own right.

Biological Activities and Pharmacological Potentials of Tetrahydroswertianolin: Mechanistic Investigations

Hepatoprotective Activity Studies (In Vitro and In Vivo Models)

Tetrahydroswertianolin (THS) has demonstrated potent protective effects in animal models of immunologically induced liver injury. Studies utilizing a model of liver damage in mice induced by D-galactosamine (D-GalN) and lipopolysaccharide (LPS) have provided significant insights into its mechanisms of action, particularly concerning the modulation of apoptosis and inflammation.

A key mechanism underlying the hepatoprotective effect of this compound is its ability to inhibit the progression of hepatic apoptosis. In a mouse model of liver injury induced by D-GalN and LPS, pretreatment with THS was shown to significantly mitigate the primary markers of apoptosis. researchgate.net

Apoptotic symptoms are an early event in this liver damage model. researchgate.net Five hours after intoxication with D-GalN/LPS, hepatic DNA fragmentation increased dramatically to 2123% compared to untreated mice. This was accompanied by a rise in the number of hepatocytes showing chromatin condensation and the formation of apoptotic bodies. Pretreatment with THS (50 mg/kg) substantially reduced this DNA fragmentation to 821% and effectively prevented the morphological changes associated with apoptosis. researchgate.net This intervention at an early stage, before significant elevation of serum alanine (B10760859) transaminase (ALT) activity, suggests that THS acts by inhibiting the apoptotic cascade prior to extensive cellular necrosis. researchgate.net

| Treatment Group | Hepatic DNA Fragmentation (% of Untreated Control) |

|---|---|

| Untreated Control | 100% |

| D-GalN/LPS Intoxication | 2123% |

| THS (50 mg/kg) + D-GalN/LPS | 821% |

The anti-apoptotic action of this compound is closely linked to its profound effect on key inflammatory mediators, particularly tumor necrosis factor-alpha (TNF-α). TNF-α is a critical cytokine that triggers apoptosis in the D-GalN/LPS liver injury model. researchgate.net Research demonstrates that THS can suppress the production of TNF-α, thereby blocking a primary signal for hepatocyte apoptosis.

| Treatment Group | Serum TNF-α Concentration (pg/mL) |

|---|---|

| D-GalN/LPS Intoxication | 2016 |

| THS (10 mg/kg) + D-GalN/LPS | 716 |

| THS (50 mg/kg) + D-GalN/LPS | 454 |

| THS (200 mg/kg) + D-GalN/LPS | 406 |

The mechanistic action of this compound has been compared with that of Glycyrrhizin, a clinically utilized hepatoprotective agent. This comparison highlights a distinct difference in their modes of action. While both compounds can reduce the elevation of serum ALT, their effects on the underlying apoptotic processes are divergent. researchgate.netresearchgate.net

In the D-GalN/LPS model, pretreatment with Glycyrrhizin (100 mg/kg) did not inhibit hepatic DNA fragmentation (1588% of untreated mice) but did significantly protect against the rise in serum ALT. In contrast, THS significantly inhibited DNA fragmentation. researchgate.net This suggests that this compound's hepatoprotective mechanism involves an inhibitory effect on the progression of hepatic apoptosis before the culmination of liver injury, whereas Glycyrrhizin appears to affect processes that occur after the initial apoptotic events. researchgate.net Furthermore, the hepatoprotective effect of this compound was reported to be stronger than that of Glycyrrhizin. researchgate.net

Antimicrobial Activity Research (In Vitro Assays)

While the hepatoprotective properties of this compound are well-characterized, its antimicrobial activities have been less extensively studied. Research into the broader bioactivities of compounds from Swertia japonica provides some context, though specific data on isolated this compound remains limited.

Studies on the methanolic extract of Swertia japonica have shown activity against Helicobacter pylori, a bacterium linked to gastric ulcers. From this extract, the compounds swertianolin (B1682846) and isoorientin (B1672268) were identified as possessing anti-H. pylori activity. researchgate.net The same study confirmed that this compound exhibited potent hepatoprotective activity but did not attribute direct anti-H. pylori effects to it. researchgate.netresearchgate.net Therefore, while related compounds from the same plant source show antibacterial potential, specific in vitro assays detailing the direct antibacterial spectrum of purified this compound are not widely documented in the scientific literature.

Secoiridoid glucosides and xanthones, classes of compounds to which this compound is related, have been noted for a variety of biological effects, including fungitoxic and antiviral activities. researchgate.net However, specific research focused on isolating and evaluating the direct antifungal and antiviral properties of this compound is limited. While extracts from plants in the Gentianaceae family have shown some antimicrobial effects, these activities have not been specifically isolated to this compound in the available research. researchgate.net Further investigation is required to determine if this compound possesses any intrinsic antifungal or antiviral capabilities.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| D-galactosamine |

| Glycyrrhizin |

| Isoorientin |

| Lipopolysaccharide |

| Swertianolin |

Antioxidant Activity Investigations

The antioxidant properties of a compound describe its ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are unstable molecules that can cause significant damage to cells through a process known as oxidative stress. This damage is implicated in the pathogenesis of numerous chronic diseases. The antioxidant potential of natural compounds like this compound can be evaluated through various mechanisms, primarily their ability to directly scavenge free radicals and their capacity to modulate the body's endogenous antioxidant defense systems.

Direct antioxidant activity is often characterized by a compound's ability to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it and preventing it from causing further oxidative damage. youtube.comnih.gov This radical-scavenging capacity is a key feature of many phenolic compounds, including xanthones and flavonoids. youtube.com The effectiveness of this activity is typically quantified using in vitro chemical assays that measure the discoloration of stable radical solutions upon interaction with an antioxidant. nih.govniscpr.res.in

Two of the most common assays used for this purpose are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. niscpr.res.ine3s-conferences.org In the DPPH assay, the deep violet color of the DPPH radical fades to yellow in the presence of an antioxidant that can donate a hydrogen atom. niscpr.res.ine3s-conferences.org The ABTS assay involves the generation of a blue-green ABTS radical cation, which is decolorized by antioxidants. niscpr.res.in The results are often expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the initial radicals. While extensive research has been conducted on the radical scavenging properties of various flavonoids and plant extracts, specific IC50 values and detailed mechanistic studies on purified this compound are not extensively detailed in the currently available scientific literature.

Table 1: Principles of Common Radical Scavenging Assays

| Assay Name | Principle | Radical | Measurement |

|---|---|---|---|

| DPPH Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. | 2,2-diphenyl-1-picrylhydrazyl (DPPH•) | Decrease in absorbance at ~517 nm (color change from violet to yellow). nih.gov |

| ABTS Assay | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation through electron donation. | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+) | Decrease in absorbance at ~734 nm (color change from blue-green to colorless). nih.govniscpr.res.in |

Beyond direct radical scavenging, a crucial aspect of antioxidant activity is the ability to enhance the endogenous cellular antioxidant defense system. This system comprises a network of antioxidant enzymes that work synergistically to neutralize ROS and maintain redox homeostasis. nih.gov Key enzymes in this first line of defense include Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GPx). youtube.comnih.gov

Superoxide Dismutase (SOD) catalyzes the dismutation of the highly reactive superoxide anion (O₂⁻) into oxygen (O₂) and the less reactive hydrogen peroxide (H₂O₂). nih.gov

Catalase (CAT) is primarily responsible for the decomposition of hydrogen peroxide into water and oxygen, preventing the formation of the more damaging hydroxyl radical. nih.gov

Glutathione Peroxidase (GPx) reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using reduced glutathione (GSH) as a cofactor. nih.gov

The expression of these and other cytoprotective enzymes is tightly regulated by the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) signaling pathway. nih.govmdpi.com Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes, including those for enzymes like heme oxygenase-1 (HO-1) and SOD. nih.govmdpi.com The ability of natural compounds to activate the Nrf2 pathway is a significant mechanism for providing indirect but long-lasting antioxidant effects. nih.gov While compounds like luteolin (B72000) have been shown to enhance the activity and expression of these antioxidant enzymes, direct experimental evidence detailing the specific effects of this compound on SOD, CAT, GPx activity, or Nrf2/HO-1 pathway activation is limited in the reviewed literature. nih.govjejunu.ac.kr

Table 2: Key Endogenous Antioxidant Enzymes

| Enzyme | Function | Substrate(s) | Product(s) |

|---|---|---|---|

| Superoxide Dismutase (SOD) | Catalyzes the dismutation of superoxide radicals. nih.gov | Superoxide (O₂⁻) | Oxygen (O₂), Hydrogen Peroxide (H₂O₂) |

| Catalase (CAT) | Decomposes hydrogen peroxide to prevent oxidative damage. nih.gov | Hydrogen Peroxide (H₂O₂) | Water (H₂O), Oxygen (O₂) |

| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and organic hydroperoxides. nih.gov | H₂O₂, Lipid hydroperoxides, Glutathione (GSH) | Water (H₂O), Alcohols, Oxidized Glutathione (GSSG) |

| Heme Oxygenase-1 (HO-1) | Catalyzes the degradation of heme into biliverdin, iron, and carbon monoxide, which have antioxidant properties. | Heme | Biliverdin, Ferric Iron, Carbon Monoxide |

Anti-inflammatory Effects and Related Molecular Targets

Inflammation is a complex biological response to harmful stimuli, such as pathogens or damaged cells. While essential for healing, chronic inflammation contributes to a variety of diseases. The anti-inflammatory potential of this compound has been investigated, with a particular focus on its ability to modulate key signaling molecules and pathways that drive the inflammatory response.

A pivotal molecular target for the anti-inflammatory action of this compound is the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). nih.gov TNF-α is a master regulator of inflammation, initiating a cascade of signaling events that lead to the production of other inflammatory mediators and the recruitment of immune cells. mdpi.com

Research has demonstrated that this compound can significantly suppress the production of TNF-α. In a key study using a mouse model of D-galactosamine (D-GalN) and lipopolysaccharide (LPS)-induced hepatic apoptosis, pretreatment with this compound markedly inhibited the rise in serum TNF-α levels. nih.gov Further investigation revealed that this suppression occurs at the transcriptional level, indicating that this compound blocks the gene expression of TNF-α. nih.gov By inhibiting a critical upstream mediator like TNF-α, this compound can effectively disrupt the subsequent inflammatory cascade, which often involves the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway. jmb.or.kr The inhibition of TNF-α production is therefore a primary mechanism underlying the compound's hepatoprotective and anti-inflammatory effects. nih.gov

Table 3: Effect of this compound (THS) Pretreatment on Serum TNF-α Levels

| Treatment Group | Serum TNF-α Concentration (pg/mL) |

|---|---|

| Control (LPS/D-GalN only) | 2016 |

| THS (10 mg/kg) + LPS/D-GalN | 716 |

| THS (50 mg/kg) + LPS/D-GalN | 454 |

| THS (200 mg/kg) + LPS/D-GalN | 406 |

Data derived from a study on D-galactosamine/LPS-induced hepatic apoptosis in mice. nih.gov

The inflammatory process involves the synthesis of potent signaling molecules known as eicosanoids, which include prostaglandins (B1171923) and leukotrienes. The production of these mediators is catalyzed by two key enzyme families: Cyclooxygenases (COX) and Lipoxygenases (LOX). researchgate.netnih.gov

Cyclooxygenase (COX) exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, whereas COX-2 is inducible at sites of inflammation and is responsible for producing the prostaglandins that mediate pain and swelling. mdpi.com

Lipoxygenase (LOX) , particularly 5-LOX, initiates the biosynthesis of leukotrienes, which are involved in allergic and inflammatory responses, including asthma. nih.govrsc.org

Inhibition of COX and LOX enzymes is a major strategy for anti-inflammatory therapies. nih.gov Many natural flavonoids and polyphenolic compounds exert their anti-inflammatory effects by targeting these enzymes. researchgate.netnih.gov However, the specific inhibitory profile of this compound against COX-1, COX-2, or various LOX isoforms has not been extensively characterized in the scientific literature reviewed.

Table 4: Key Enzymes in Inflammatory Mediator Synthesis

| Enzyme | Pathway | Key Products | Role in Inflammation |

|---|---|---|---|

| Cyclooxygenase-1 (COX-1) | Arachidonic Acid Cascade | Prostaglandins, Thromboxane | Baseline physiological functions; some inflammatory contribution. |

| Cyclooxygenase-2 (COX-2) | Arachidonic Acid Cascade | Prostaglandins | Upregulated during inflammation; mediates pain, fever, and swelling. mdpi.com |

| 5-Lipoxygenase (5-LOX) | Arachidonic Acid Cascade | Leukotrienes | Chemoattraction of immune cells, bronchoconstriction, increased vascular permeability. nih.govrsc.org |

| Inducible Nitric Oxide Synthase (iNOS) | Nitric Oxide Synthesis | Nitric Oxide (NO) | Produces large amounts of NO, a pro-inflammatory mediator, during inflammation. nih.gov |

Structure Activity Relationship Sar Studies of Tetrahydroswertianolin and Its Analogs

Correlating Structural Features with Biological Potency

Influence of Xanthone (B1684191) Core Substituents

The dibenzo-γ-pyrone nucleus of the xanthone core is a key pharmacophore, and its substitution pattern significantly modulates biological activity. The type, number, and position of substituents such as hydroxyl, methoxy, and prenyl groups can drastically alter the compound's interaction with biological targets. mdpi.com For xanthones in general, key positions that often influence biological activity are C-1, C-3, C-6, and C-8. mdpi.com

Studies on various xanthone derivatives have shown that:

Hydroxyl Groups: The presence and position of hydroxyl groups are often critical for activity, potentially by forming hydrogen bonds with target proteins.

Methoxy Groups: Methylation of hydroxyl groups can affect lipophilicity and, consequently, cell membrane permeability and bioavailability.

Prenyl Groups: The addition of prenyl chains can enhance the interaction with biological membranes and may lead to increased potency in certain activities.

While direct and extensive SAR studies on a wide range of synthetically modified Tetrahydroswertianolin analogs are not abundantly available in the public literature, research on xanthones isolated from the Swertia genus provides valuable insights. For instance, a study on xanthones from Swertia mussotii found that 1,3,5,8-tetrahydroxyxanthone was a potent α-glucosidase inhibitor, whereas its O-glycosylated counterparts showed weaker activity, suggesting that for this specific target, the free hydroxyl groups on the aglycone are crucial for potent inhibition.

Role of the Glycosidic Linkage and Sugar Moiety

The effect of glycosylation can be multifaceted:

Improved Solubility: The sugar moiety generally increases the water solubility of the otherwise poorly soluble xanthone aglycone, which can be advantageous for administration and distribution in biological systems.

Modulation of Activity: The sugar unit can influence how the molecule interacts with its biological target. In some cases, the glycoside may act as a prodrug, being hydrolyzed in vivo to release the active aglycone. In other instances, the sugar itself may form important interactions within the binding site.

Bioavailability: The C-glycosidic bond, in contrast to the more common O-glycosidic bond, is more resistant to enzymatic and acidic hydrolysis, which can lead to improved bioavailability.

For xanthone glycosides from Swertia species, it has been observed that the presence of the sugar moiety can sometimes diminish a specific activity compared to the aglycone, as seen in the case of α-glucosidase inhibition. This highlights that the role of the glycosidic linkage is highly dependent on the specific biological target and the desired therapeutic outcome.

Rational Design of Bioactive Derivatives

The insights gained from SAR studies provide a foundation for the rational design of novel this compound derivatives with enhanced biological activity and improved pharmacological properties. This process involves a combination of ligand-based and structure-based design principles, often aided by computational tools.

Ligand-Based and Structure-Based Design Principles

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of molecules that are known to interact with the target. By analyzing a set of active and inactive molecules, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. New derivatives of this compound could then be designed to fit this pharmacophore model.

Structure-based drug design , on the other hand, is applicable when the 3D structure of the target protein is available. This allows for the use of computational docking to predict how different this compound analogs will bind to the active site of the target. This information can guide the modification of the lead compound to optimize its interactions and improve its binding affinity and selectivity.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interactions between a ligand like this compound and its target protein at an atomic level.

Molecular docking programs can predict the preferred orientation of a molecule when bound to a target, forming a stable complex. This allows researchers to visualize potential hydrogen bonds, hydrophobic interactions, and other key binding determinants. By docking a library of virtual this compound analogs, compounds with the highest predicted binding affinities can be prioritized for synthesis and biological testing.

Molecular dynamics simulations provide a more dynamic picture of the protein-ligand complex over time. These simulations can assess the stability of the docked pose and reveal conformational changes in both the ligand and the protein upon binding. This information is crucial for understanding the binding mechanism and for refining the design of more potent inhibitors. While specific molecular docking and dynamics simulations for this compound are not extensively reported, these techniques are widely applied in the study of natural product derivatives to elucidate their mechanisms of action.

Chemoinformatic and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are computational approaches that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

A QSAR model is developed by calculating a set of molecular descriptors for a series of this compound analogs and then using statistical methods to correlate these descriptors with their measured biological activity. These descriptors can quantify various physicochemical properties of the molecules, such as their electronic, steric, and hydrophobic characteristics.

Once a statistically robust QSAR model is established, it can be used to:

Predict the biological activity of newly designed, unsynthesized this compound derivatives.

Provide insights into the structural features that are most important for activity, thereby guiding further lead optimization.

Help in understanding the mechanism of action by identifying the key molecular properties that govern the interaction with the biological target.

For xanthone derivatives, QSAR studies have successfully modeled their inhibitory activity against targets like α-glucosidase by identifying key descriptors such as the number of hydrogen bond-forming substituents and the number of aromatic rings. mdpi.com The application of similar methodologies to a dataset of this compound analogs would be a valuable step in the rational design of more potent and selective bioactive compounds.

Descriptor Selection and Model Development

The initial and one of the most critical stages in developing a QSAR model is the selection of appropriate molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's physicochemical properties. The selection of descriptors is crucial as they are the variables used to build a mathematical model that correlates the chemical structure with biological activity.

For xanthone derivatives, a variety of descriptors have been shown to be significant in determining their biological effects, such as anticancer and antimicrobial activities. nih.govnih.govjmolekul.com These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters.

Key Molecular Descriptors for Xanthone Derivatives:

Electronic Descriptors: These describe the electronic aspects of a molecule. Net atomic charges on specific atoms (e.g., qC1, qC2, qC3) and dipole moment have been identified as important. nih.govresearchgate.net The distribution of charges within the molecule can influence its interaction with biological targets.

Hydrophobic Descriptors: The logarithm of the partition coefficient (LogP) is a common descriptor that quantifies the lipophilicity of a compound. nih.govnih.gov This property is crucial for a molecule's ability to cross cell membranes and reach its target.

Thermodynamic Descriptors: Properties like dielectric energy have also been correlated with the anticancer activity of xanthone derivatives. nih.gov

Once a set of relevant descriptors is selected, a mathematical model is developed to establish a relationship between these descriptors and the biological activity of a series of compounds. A common method used is multiple linear regression (MLR), which generates an equation that can predict the biological activity (often expressed as the negative logarithm of the half-maximal inhibitory concentration, pIC50) based on the values of the selected descriptors. nih.gov

The general form of a QSAR model can be represented as:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where c represents the coefficients determined from the regression analysis and D represents the different molecular descriptors. The quality and predictive power of the developed QSAR model are then rigorously validated using various statistical methods. nih.gov

Table 1: Key Molecular Descriptors in QSAR Studies of Xanthone Derivatives

| Descriptor Category | Specific Descriptor | General Influence on Biological Activity |

| Electronic | Net Atomic Charge | Influences electrostatic interactions with the target site. |

| Dipole Moment | Affects the overall polarity and solubility of the molecule. | |

| Hydrophobic | LogP | Higher lipophilicity can enhance membrane permeability. |

| Steric/Topological | Molecular Volume | Determines the fit of the molecule within the binding pocket. |

| Molecular Surface Area | Relates to the extent of interaction with the receptor surface. | |

| Thermodynamic | Dielectric Energy | Can be related to the stability of the molecule in a biological medium. |

Predictive Modeling for Novel Analogs

A validated QSAR model serves as a powerful tool for the virtual screening and design of novel analogs with potentially improved biological activity. researchgate.net By using the established mathematical equation, it is possible to predict the activity of hypothetical compounds before they are synthesized, thereby saving significant time and resources.

The process involves designing new analogs of this compound by making systematic modifications to its chemical structure. These modifications could include the addition or substitution of different functional groups at various positions on the xanthone scaffold. For each newly designed analog, the values of the relevant molecular descriptors identified in the QSAR model are calculated using computational software.

These calculated descriptor values are then plugged into the QSAR equation to predict the biological activity of the novel analog. This predictive modeling allows for the prioritization of candidate molecules that are most likely to exhibit the desired biological effect for subsequent chemical synthesis and experimental testing.

For instance, a hypothetical QSAR model for this compound analogs might look like this:

pIC₅₀ = 0.5(LogP) - 0.2(Dipole Moment) + 0.8*(Molecular Surface Area) + 2.5

This equation is a simplified, illustrative example. Real-world QSAR models often involve more complex terms and a larger number of descriptors. nih.gov

The table below presents a hypothetical scenario demonstrating the application of a QSAR model to predict the anticancer activity of novel this compound analogs. The descriptor values and predicted activities are for illustrative purposes to demonstrate the concept of predictive modeling.

Table 2: Hypothetical Predictive Modeling for Novel this compound Analogs

| Analog | LogP | Dipole Moment (Debye) | Molecular Surface Area (Ų) | Predicted pIC₅₀ |

| This compound | 2.8 | 3.5 | 320 | 7.2 |

| Analog 1 (-OH at C5) | 2.6 | 4.1 | 335 | 7.5 |

| Analog 2 (-Cl at C6) | 3.3 | 3.2 | 340 | 7.9 |

| Analog 3 (-OCH₃ at C7) | 3.1 | 3.8 | 345 | 7.7 |

| Analog 4 (-NH₂ at C8) | 2.5 | 4.5 | 330 | 7.1 |

Through this iterative process of computational design, prediction, and subsequent synthesis and testing, researchers can systematically explore the chemical space around the core this compound structure to identify new compounds with optimized biological activity.

Advanced Analytical Methodologies in Tetrahydroswertianolin Research

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like Tetrahydroswertianolin. researchgate.net It provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed to piece together the complete structure.

Initially, 1D NMR spectra, specifically ¹H (proton) and ¹³C (carbon-13) NMR, offer a fundamental overview of the molecule. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule, including the carbonyls, aromatic carbons, and the aliphatic carbons of the tetrahydroxanthone core and the glycosidic moiety.

To establish the precise connectivity, 2D NMR experiments are indispensable. These include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This is crucial for mapping out the spin systems within the tetrahydroxanthone skeleton and the sugar ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of protonated carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for connecting the molecular fragments. It reveals correlations between protons and carbons that are separated by two or three bonds. This technique is instrumental in establishing the linkages between the different spin systems, connecting the glycosidic unit to the xanthone (B1684191) aglycone, and confirming the positions of non-protonated (quaternary) carbons. researchgate.net

Together, these NMR techniques allow researchers to meticulously assemble the structure of this compound, confirming the tetrahydroxanthone core, the nature and attachment point of the sugar, and the relative stereochemistry of the chiral centers.

Table 1: Representative NMR Experiments for this compound Structural Elucidation

| NMR Experiment | Purpose | Information Obtained |

| ¹H NMR | Provides information on proton environments. | Chemical shift, integration (relative number of protons), multiplicity (neighboring protons). |

| ¹³C NMR | Provides information on carbon environments. | Chemical shift of each carbon atom in the structure. |

| COSY | Identifies proton-proton couplings. | Connectivity between adjacent protons (e.g., H-C-C-H). |

| HSQC | Correlates protons to their directly attached carbons. | Direct one-bond C-H connectivity. |

| HMBC | Correlates protons to carbons over 2-3 bonds. | Long-range C-H connectivity, essential for linking molecular fragments. |

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. When coupled with a chromatographic separation technique like liquid chromatography (LC-MS), it becomes an invaluable tool for analyzing complex mixtures, such as plant extracts, and identifying known and novel compounds. jfda-online.comhmdb.ca

In a typical LC-MS analysis, the sample is first separated by HPLC, and the eluent is introduced into the mass spectrometer's ion source. "Soft" ionization techniques like Electrospray Ionization (ESI) are commonly used for glycosides like this compound because they can ionize the molecule without causing significant fragmentation, allowing for the determination of the molecular weight from the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺).

Tandem mass spectrometry (MS/MS or MS²) provides deeper structural insights. researchgate.net In this technique, the molecular ion of this compound is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure. For a tetrahydroxanthone glycoside, key fragmentation pathways often include:

Glycosidic Bond Cleavage: The most common fragmentation involves the loss of the sugar moiety as a neutral molecule, resulting in a prominent ion corresponding to the tetrahydroxanthone aglycone. This helps to identify both the mass of the sugar and the mass of the aglycone.

Cross-ring Cleavage of the Sugar: Fragmentation can also occur within the sugar ring, providing information about the type of sugar present. researchgate.net

Cleavage of the Aglycone: The tetrahydroxanthone core can also fragment, for instance, through retro-Diels-Alder reactions, providing further structural confirmation. nih.gov

High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the parent molecule and its fragments with high accuracy, further confirming the molecular formula.

Table 2: Expected Key Fragment Ions in MS/MS of this compound

| Parent Ion (m/z) | Fragmentation Process | Resulting Fragment Ion (m/z) | Structural Information Gained |

| [M+H]⁺ | Loss of sugar moiety | [Aglycone+H]⁺ | Confirms mass of the aglycone and the sugar. |

| [M+H]⁺ | Cross-ring cleavage of sugar | Various smaller fragments | Helps identify the type of sugar (e.g., glucose). |

| [Aglycone+H]⁺ | Retro-Diels-Alder reaction | Fragments from xanthone core | Provides information on the aglycone structure. |

This compound contains multiple chiral centers, meaning it can exist as different stereoisomers. Determining the absolute configuration of these centers is a critical aspect of its structural characterization. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a primary method for this purpose.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the molecule's three-dimensional structure. The absolute configuration of this compound can be determined by comparing its experimental ECD spectrum with the theoretical spectra calculated for all possible stereoisomers.

The process generally involves:

Conformational Search: A computational search for the most stable, low-energy conformations of the possible stereoisomers of this compound.

Quantum Chemical Calculations: For each stable conformer, the ECD spectrum is calculated using methods like Time-Dependent Density Functional Theory (TD-DFT).

Spectral Comparison: The calculated spectra for each possible stereoisomer are Boltzmann-averaged based on the relative energies of their conformers. The resulting theoretical spectrum that best matches the experimental ECD spectrum allows for the unambiguous assignment of the absolute configuration of this compound.

This combination of experimental measurement and theoretical calculation provides a reliable method for establishing the true stereostructure of complex natural products.

Chromatographic Methods for Quantification and Purity Assessment

Chromatographic techniques are essential for separating this compound from other components in a mixture, assessing its purity, and quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile compounds like this compound in plant extracts and pharmaceutical preparations. mdpi.com A typical method involves a reversed-phase setup, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, often a gradient mixture of water (frequently acidified with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol.

Different detectors can be coupled with HPLC for analysis:

UV-Vis/Photodiode Array (PDA) Detection: this compound, with its xanthone chromophore, absorbs ultraviolet (UV) light. A UV detector set at a specific wavelength or a PDA detector that captures the entire UV spectrum can be used for detection and quantification. mdpi.com Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentration.

Mass Spectrometry (MS) Detection: As discussed previously, coupling HPLC with an MS detector (LC-MS) provides higher selectivity and sensitivity, allowing for both quantification and structural confirmation simultaneously. nih.gov

A developed HPLC method must be validated to ensure its reliability. nih.govscielo.br Validation parameters, as per guidelines from the International Conference on Harmonisation (ICH), typically include:

Specificity: The ability to measure the analyte in the presence of other components.

Linearity: A proportional relationship between detector response and analyte concentration over a given range.

Accuracy: The closeness of the measured value to the true value, often assessed by recovery studies.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

Limit of Detection (LOD): The lowest amount of analyte that can be detected.

Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Table 3: Typical Validation Parameters for an HPLC Method for this compound Quantification

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | Assesses the relationship between concentration and peak area. | Correlation coefficient (r²) > 0.999 |

| Accuracy | Measures the agreement between measured and true values. | Recovery between 98-102% |

| Precision (Repeatability) | Measures variability of results from multiple injections of the same sample. | Relative Standard Deviation (RSD) < 2% |

| LOD & LOQ | Determines the sensitivity of the method. | Signal-to-Noise Ratio of 3:1 (LOD) and 10:1 (LOQ) |

| Specificity | Ensures no interference from other compounds at the analyte's retention time. | Peak purity analysis and resolution from adjacent peaks. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. nih.gov However, this compound, being a polar glycoside, is non-volatile and thermally labile. Therefore, it cannot be analyzed directly by GC-MS.

Analysis of such non-volatile compounds using GC-MS requires a chemical modification step known as derivatization . This process converts polar functional groups (like hydroxyl groups on the sugar and xanthone core) into less polar, more volatile, and more thermally stable derivatives. A common derivatization procedure for compounds like this compound is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group.

The derivatized this compound could then be separated on a GC column and detected by MS. While not a primary method for this compound due to the extra sample preparation step, GC-MS can be a powerful tool for broader metabolic profiling of Swertia species extracts. It can identify a wide range of other metabolites, such as organic acids, fatty acids, and smaller phenolic compounds, that are present alongside this compound, especially after derivatization of the entire extract.

Metabolomics and Fingerprinting Approaches for Swertia Extracts

Metabolomics and chemical fingerprinting have emerged as indispensable tools in the phytochemical analysis of Swertia extracts, providing comprehensive insights into their complex chemical composition. These advanced analytical methodologies are crucial for the quality control, standardization, and authentication of herbal products derived from Swertia species, which are rich in bioactive compounds such as xanthones, seco-iridoids, and flavonoids. researchgate.netihbt.res.in Fingerprinting creates a characteristic chemical profile for a specific plant extract, which can be used to identify the species, check for adulterants, and ensure batch-to-batch consistency. juit.ac.incabidigitallibrary.org Metabolomics, on the other hand, offers a non-targeted approach to identify and quantify a wide array of metabolites, revealing the metabolic variations between different species or plants grown under different conditions. ihbt.res.innih.gov

The application of techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) has been pivotal in this field. researchgate.netcabidigitallibrary.orgrjptonline.org Specifically, coupling liquid chromatography with high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF-MS), allows for the tentative characterization of dozens or even hundreds of metabolites in a single analysis. researchgate.netihbt.res.in Such detailed chemical profiling is essential for understanding the synergistic effects of various compounds within the extract and for isolating novel compounds like this compound. researchgate.net

Detailed research findings have demonstrated the power of these approaches in differentiating closely related Swertia species. For instance, a comparative phytochemical analysis of Swertia chirayita, Swertia purpurascens, and Swertia cordata using UPLC-DAD (Diode-Array Detection) revealed significant quantitative differences in their major bioactive components. ihbt.res.in This type of analysis is critical because the high demand and endangered status of S. chirayita have led to its substitution with other, more readily available species. ihbt.res.inijcmas.com

The study quantified several key compounds, highlighting S. purpurascens as a particularly rich source of swertianolin (B1682846) and swertiamarin (B1682845) compared to the officially recognized S. chirayita. ihbt.res.in In contrast, mangiferin (B1668620) concentration was highest in S. chirayita. ihbt.res.in

Table 1: Quantitative Comparison of Major Bioactive Compounds in Different Swertia Species (mg/g of dry weight)

| Compound | S. purpurascens | S. chirayita | S. cordata |

|---|---|---|---|

| Swertianolin | 74.80 ± 0.53 | 37.16 ± 0.33 | - |

| Swertiamarin | 77.45 ± 0.18 | 18.60 ± 0.27 | - |

| Bellidifolin | 26.41 ± 0.27 | 26.16 ± 0.37 | - |

| Mangiferin | - | 108.06 ± 0.40 | 47.75 ± 0.16 |

Data sourced from a comparative analysis using UPLC-DAD. ihbt.res.in A '-' indicates the compound was not reported or quantified in that species in this study.

Furthermore, non-targeted metabolomics has successfully been used to broaden the scope of chemical analysis. A UHPLC-QTOF-IMS-based analysis led to the tentative identification of 65 metabolites across the studied Swertia samples, while a broader search against the METLIN database identified a total of 181 metabolites, including various xanthones, iridoids/seco-iridoids, terpenoids, and flavonoids. ihbt.res.in

Fingerprinting is also used to establish a standard profile for quality control. An HPLC fingerprinting method developed for the total glycosides from Swertia franchetiana established a chromatogram with 16 characteristic peaks. nih.gov By comparing the retention times and UV spectra with chemical standards, seven of these major peaks were identified, providing a reliable reference for quality assessment and ensuring the authenticity of the product. nih.gov

Table 2: Identified Characteristic Peaks in HPLC Fingerprint of Swertia franchetiana Glycosides

| Peak Number | Identified Compound |

|---|---|

| 1 | Swertiamarin |

| 2 | Gentiopicroside |

| 3 | Sweroside |

| 4 | Isoorientin (B1672268) |

| 5 | Swertisin |

| 6 | Isoswertisin |

| 7 | Swertianolin |

Data from an HPLC-PAD analysis used to establish a standard fingerprint for quality control. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| Amarogentin |

| Bellidifolin |

| Flavonoids |

| Gentiopicroside |

| Glycosides |

| Isoorientin |

| Isoswertisin |

| Mangiferin |

| Seco-iridoids |

| Swerchirin |

| Sweroside |

| Swertiamarin |

| Swertianolin |

| Swertisin |

| Terpenoids |

| This compound |

Future Research Directions and Translational Perspectives

Elucidation of Novel Molecular Targets and Signaling Pathways

Further investigation into the molecular mechanisms of Tetrahydroswertianolin is a critical step towards understanding its full pharmacological profile. While its hepatoprotective effects are noted, the precise molecular targets and signaling pathways it modulates remain an area of active exploration. researchgate.netresearchgate.netgrafiati.comresearchgate.net

Initial studies have shown that this compound can inhibit tumor necrosis factor-alpha (TNF-α)-dependent hepatic apoptosis. researchgate.netstikesbcm.ac.idthieme-connect.comscielo.brumin.ac.jp This is achieved by blocking TNF-α production at the transcriptional level, a crucial mechanism in preventing liver damage. researchgate.net Future research should aim to identify the specific transcription factors and regulatory elements within the TNF-α gene promoter that are targeted by this compound.

Beyond its anti-apoptotic effects, exploring its influence on other key signaling pathways implicated in cellular health and disease is paramount. Investigating its interaction with pathways such as the nuclear factor erythroid 2–related factor 2 (Nrf2) antioxidant response element (ARE) pathway, which is a primary defense against oxidative stress, could reveal novel antioxidant mechanisms. fspublishers.org Additionally, examining its effects on inflammatory pathways, such as those mediated by nuclear factor-kappa B (NF-κB), and cell proliferation pathways like the PI3K/Akt and MAPK/ERK pathways, could uncover its potential in a broader range of therapeutic applications. nih.govmdpi.comfrontiersin.org The search for novel molecular targets could also extend to various enzymes, receptors, and ion channels, providing a more comprehensive understanding of its bioactivity. nih.govfrontiersin.org

Exploration of Synergistic Effects with Other Phytochemicals

The concept of synergy, where the combined effect of compounds is greater than the sum of their individual effects, is a cornerstone of phytotherapy. ijisrt.comnuevo-group.comnih.gov Investigating the synergistic potential of this compound with other phytochemicals is a promising strategy to enhance its therapeutic efficacy. ijisrt.comnih.gov

Plants of the Swertia genus, from which this compound is isolated, contain a diverse array of other bioactive compounds, including other xanthones, flavonoids, and iridoids. researchgate.networldscientific.comacs.org Research should focus on identifying specific combinations of these compounds that exhibit synergistic effects. For instance, combining this compound with other antioxidants found in Swertia species could lead to a more potent formulation for combating oxidative stress-related conditions. researchgate.net

Furthermore, exploring synergies with phytochemicals from other medicinal plants could open up new therapeutic possibilities. nuevo-group.com The mechanisms underlying these synergistic interactions could involve enhanced bioavailability, where one compound improves the absorption and distribution of another, or multi-target effects, where different compounds act on various points within a disease pathway. ijisrt.comnuevo-group.com

Development of Advanced Delivery Systems (e.g., Nanoparticle-Based Systems)

The therapeutic potential of many phytochemicals, including this compound, can be limited by factors such as poor solubility and low bioavailability. medsci.org Advanced drug delivery systems, particularly nanoparticle-based systems, offer a promising solution to overcome these challenges. nih.govarxiv.orgrsc.org

Encapsulating this compound within nanoparticles, such as liposomes, polymeric nanoparticles, or mesoporous silica (B1680970) nanoparticles, could significantly improve its delivery to target tissues. nih.govarxiv.orgmdpi.com These systems can enhance the solubility of the compound, protect it from degradation in the body, and facilitate its transport across biological membranes. medsci.orgnih.gov

Moreover, nanoparticles can be engineered for targeted delivery by functionalizing their surface with specific ligands that recognize and bind to receptors overexpressed on diseased cells. arxiv.org This approach could increase the concentration of this compound at the site of action while minimizing its exposure to healthy tissues, thereby enhancing its efficacy and reducing potential side effects. The development of such targeted nanoparticle formulations represents a significant step towards the clinical translation of this compound. medsci.orgnih.gov

Integrated Omics Approaches (Transcriptomics, Proteomics) to Understand Biological Responses

To gain a holistic understanding of the biological effects of this compound, integrated "omics" approaches are indispensable. Transcriptomics, the study of the complete set of RNA transcripts, and proteomics, the study of the entire complement of proteins, can provide a comprehensive snapshot of the cellular changes induced by the compound. scienceopen.comfrontiersin.orgnih.govmdpi.com

By analyzing the changes in gene expression (transcriptome) and protein levels (proteome) in cells or tissues treated with this compound, researchers can identify the key biological pathways and networks that are modulated. nih.govnih.gov This can help to confirm known mechanisms of action and, more importantly, uncover novel ones. frontiersin.orgmdpi.com For example, these approaches could reveal previously unknown targets and signaling cascades affected by this compound, providing a more complete picture of its pharmacological effects. scienceopen.com

The integration of transcriptomic and proteomic data can also help to build predictive models of the compound's activity and identify potential biomarkers to monitor its therapeutic effects in future clinical studies. frontiersin.orgmdpi.com

Sustainable Sourcing and Biotechnological Production of this compound

The natural sources of this compound are plants of the Swertia genus, many of which are found in specific geographical regions. researchgate.netacs.org Overharvesting of these plants to meet potential commercial demand could threaten their populations and the biodiversity of their ecosystems. Therefore, establishing sustainable sourcing and production methods is crucial.

One promising approach is the use of plant cell and tissue culture technologies. researchgate.net By cultivating Swertia cells or tissues in controlled laboratory environments, it may be possible to produce this compound in a sustainable and environmentally friendly manner. researchgate.net This method offers several advantages, including independence from geographical and climatic conditions, consistent product quality, and the potential to enhance yields through metabolic engineering. researchgate.net

Q & A

Q. What analytical techniques are recommended for confirming the structural identity of Tetrahydroswertianolin in plant extracts?

To confirm structural identity, researchers should employ a combination of spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR to assign proton and carbon environments, particularly focusing on the xanthone core and glycosidic linkages .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular formula (C₂₀H₂₄O₁₁) and fragmentation patterns .

- Chromatography : HPLC or UPLC with UV/Vis detection (e.g., λ = 254 nm) can confirm purity and retention time against authentic standards . Always cross-reference spectral data with published studies on Swertia japonica-derived compounds .

Q. What are the standard protocols for isolating this compound from natural sources?

Isolation typically involves:

- Extraction : Use methanol or ethanol in a Soxhlet apparatus to extract dried plant material (e.g., Swertia japonica).

- Fractionation : Partition the crude extract with solvents (e.g., ethyl acetate, n-butanol) to separate polar glycosides.

- Chromatography : Perform column chromatography (silica gel or Sephadex LH-20) followed by preparative HPLC to isolate this compound . Document solvent ratios, column dimensions, and gradient conditions to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies in bioactivity (e.g., hepatoprotective efficacy) may arise from:

- Purity Variability : Validate compound purity (>95%) via HPLC and quantify impurities using LC-MS .

- Experimental Models : Compare in vitro (e.g., HepG2 cells) and in vivo (rodent liver injury models) results, noting species-specific metabolic differences .

- Dosage Regimens : Standardize dose metrics (mg/kg body weight) and administration routes (oral vs. intraperitoneal) . Perform meta-analyses of existing data to identify confounding variables .

Q. What strategies optimize the semi-synthetic modification of this compound to enhance its pharmacological profile?

To improve bioactivity or bioavailability:

- Glycosidic Bond Modification : Enzymatic hydrolysis (e.g., β-glucosidase) or chemical acetylation to alter solubility .

- Derivatization : Introduce functional groups (e.g., methyl, acetyl) to the xanthone core via Friedel-Crafts alkylation or electrophilic substitution . Validate modifications using XRD or computational docking studies to assess binding affinity to target proteins (e.g., CYP450 enzymes) .

Q. How should researchers design experiments to elucidate the hepatoprotective mechanism of this compound?

A robust experimental framework includes:

- In Vitro Assays : Measure ROS scavenging in H₂O₂-induced HepG2 cells using fluorescent probes (e.g., DCFH-DA) and assess mitochondrial membrane potential via JC-1 staining .

- In Vivo Models : Use CCl₄-induced liver fibrosis in rodents, monitoring serum ALT/AST levels and histopathological changes .

- Molecular Targets : Employ Western blotting or qPCR to quantify expression of Nrf2, HO-1, and TNF-α . Include negative controls (untreated cells/animals) and positive controls (e.g., silymarin) .

Methodological Challenges and Solutions

Q. What are the best practices for ensuring reproducibility in this compound-related studies?

- Data Transparency : Publish raw NMR/MS spectra, chromatograms, and statistical analyses in supplementary materials .

- Reagent Documentation : Specify sources and purity of solvents, enzymes, and reference compounds (e.g., CAS 11024-15-6 for this compound) .

- Protocol Sharing : Use platforms like Protocols.io to share step-by-step isolation or synthesis protocols .

Q. How can researchers address limited bioavailability data for this compound in preclinical studies?

- Pharmacokinetic Studies : Administer radiolabeled this compound (³H or ¹⁴C) to track absorption, distribution, and excretion in rodents .

- Solubility Enhancement : Test nanoformulations (e.g., liposomes) or co-administration with permeation enhancers (e.g., piperine) .

- Metabolite Identification : Use LC-MS/MS to characterize phase I/II metabolites in plasma and liver microsomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.